N-BOC 2-Acetyl-4-bromoaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

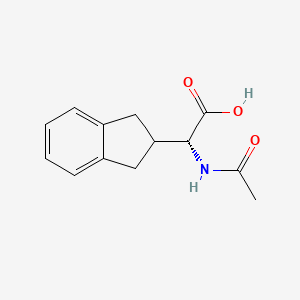

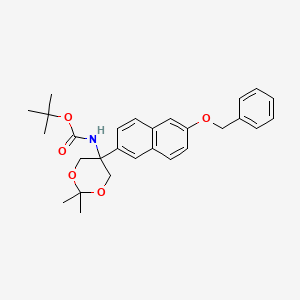

“N-BOC 2-Acetyl-4-bromoaniline” is an N-(tert-butyloxycarbonyl) [N-BOC] protected 4-bromo aniline . Due to the presence of BOC protection, it serves as an ideal substrate for Suzuki coupling reactions .

Synthesis Analysis

The synthesis of “N-BOC 2-Acetyl-4-bromoaniline” involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .Molecular Structure Analysis

The molecular formula of “N-BOC 2-Acetyl-4-bromoaniline” is C13H16BrNO3 . It is also known by the IUPAC name tert-butyl 2-acetyl-4-bromophenylcarbamate .Chemical Reactions Analysis

“N-BOC 2-Acetyl-4-bromoaniline” serves as an ideal substrate for Suzuki coupling reactions . It affords biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .Physical And Chemical Properties Analysis

“N-BOC 2-Acetyl-4-bromoaniline” has a molecular weight of 314.18 . It should be stored in a refrigerated environment .Scientific Research Applications

Metabolism and Detection

Metabolite Profiling : N-BOC 2-Acetyl-4-bromoaniline is involved in metabolic processes. For example, in a study on the urinary excretion of 4-bromoaniline, major metabolites such as 2-amino-5-bromophenylsulphate were identified, highlighting the role of similar compounds in metabolic pathways (Scarfe et al., 2002).

Detection and Analysis : Advanced techniques like HPLC-NMR-MS analysis are used to identify and profile the metabolites of compounds like 4-bromoaniline, which shares structural similarities with N-BOC 2-Acetyl-4-bromoaniline. This showcases the compound's relevance in analytical chemistry for studying metabolic profiles (Scarfe et al., 2002).

Synthesis and Chemical Reactions

Synthesis of Chiral PNA : N-BOC 2-Acetyl-4-bromoaniline is used in the synthesis of chiral Peptidic Nucleic Acids (PNA). It acts as a building block in the preparation of N-Boc-α-amino acids with nucleobase residues, essential for the synthesis of chiral PNA (Lenzi, Reginato & Taddai, 1995).

Electrochemical Studies : The compound is used in electrochemical studies, such as the investigation of the electrochemical oxidation of bromoanilines in acetonitrile solution. This research provides insights into the chemical behavior and potential applications of such compounds in electrochemistry (Kádár et al., 2001).

Biological Applications

Histone Recognition : Studies have been conducted on the recognition of acetylated histone H4 by the bromodomain of histone acetyltransferase. This research is significant for understanding the interaction of acetyl groups (similar to those in N-BOC 2-Acetyl-4-bromoaniline) with protein domains, which is crucial in epigenetics (Owen et al., 2000).

Drug Synthesis and Optimization : The compound plays a role in the development of novel pharmaceuticals. For instance, in the synthesis of dipeptidyl peptidase IV inhibitors, intermediates with structural similarities to N-BOC 2-Acetyl-4-bromoaniline are used. This highlights its relevance in the pharmaceutical industry for developing new drugs (Kim et al., 2008).

Cancer Research : Research has been conducted on novel bromophenol derivatives, including structures similar to N-BOC 2-Acetyl-4-bromoaniline, for their potential use in cancer treatment. This indicates the compound's role in the development of anticancer drugs (Guo et al., 2018).

Mechanism of Action

Target of Action

N-BOC 2-Acetyl-4-bromoaniline is a chemical compound that is often used in organic synthesis, particularly in the protection of amines . The primary target of this compound is the amino group present in various compounds, including natural products, amino acids, and peptides .

Mode of Action

The compound works by protecting the amino group through a process known as N-Boc protection . This involves the reaction of the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The N-Boc group is preferred in amino protection due to its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The biochemical pathways affected by N-BOC 2-Acetyl-4-bromoaniline primarily involve the synthesis of complex polyfunctional molecules. The compound plays a crucial role in the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .

Pharmacokinetics

The compound’s molecular weight is 31418 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of N-BOC 2-Acetyl-4-bromoaniline is the formation of N-Boc protected amines, amino acids, and peptides . This protection is crucial for the successful synthesis of complex organic molecules .

Action Environment

The action of N-BOC 2-Acetyl-4-bromoaniline can be influenced by various environmental factors. For instance, the compound is sensitive to temperature conditions, with reactions typically taking place under room temperature conditions . Additionally, the compound is a flammable substance , indicating that safety precautions should be taken when handling and storing the compound.

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-(2-acetyl-4-bromophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c1-8(16)10-7-9(14)5-6-11(10)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFLQYMUDYKGQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-BOC 2-Acetyl-4-bromoaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine](/img/structure/B581846.png)

![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)

![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)